N,5-Dimethylthiophene-2-carbothioamide
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Overview
Description
N,5-Dimethylthiophene-2-carbothioamide is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethylthiophene-2-carbothioamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of basic catalysts and moderate temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,5-Dimethylthiophene-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,5-Dimethylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A thiophene derivative with similar structural properties but different functional groups.
Thiophene-2-carboxamide: Another thiophene derivative with a carboxamide group at the 2-position.
N-Methoxy-n,5-dimethylthiophene-2-carboxamide: A related compound with an additional methoxy group.
Uniqueness
N,5-Dimethylthiophene-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials .
Properties
CAS No. |
144380-97-2 |
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Molecular Formula |
C7H9NS2 |
Molecular Weight |
171.3 g/mol |
IUPAC Name |
N,5-dimethylthiophene-2-carbothioamide |
InChI |
InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |
InChI Key |
VTISFVISTUMTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=S)NC |
Origin of Product |
United States |
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